![molecular formula C11H19NO3 B591803 3-N-Boc-aminocyclohexanone CAS No. 885280-38-6](/img/structure/B591803.png)
3-N-Boc-aminocyclohexanone
Overview
Description
3-N-Boc-aminocyclohexanone, with the chemical formula C₁₁H₁₉NO₃ , is a compound commonly used in proteomics research. It falls under the category of biochemicals and is available from suppliers such as Santa Cruz Biotechnology . The Boc group (tert-butoxycarbonyl) serves as a protective group for the amino function in this molecule.
Synthesis Analysis
The synthesis of 3-N-Boc-aminocyclohexanone involves the protection of the amino group using the Boc group. Various methods exist for Boc protection, including the use of Boc anhydride (Boc₂O) in the presence of a catalyst such as DMAP . The reaction proceeds as follows:
Molecular Structure Analysis
The molecular structure of 3-N-Boc-aminocyclohexanone consists of a cyclohexanone ring with an amino group (protected by the Boc group) attached. The Boc group is connected to the nitrogen atom of the amino group. The compound’s molecular weight is 213.27 g/mol .
Scientific Research Applications
Proteomics Research
3-N-Boc-Aminocyclohexanone is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .
N-Boc Protection of Amines
This compound is used in the N-Boc protection of amines . The Boc group (tert-butoxycarbonyl) is a widely useful functionality for the protection of amine groups. The N-Boc protection is frequently reported by base-catalysed reactions using various conditions . This compound could be used in the synthesis of other complex molecules in organic chemistry .
Green Chemistry
The N-Boc protection on structurally diverse amines under ultrasound irradiation is described as a green and simple approach . This method achieved excellent isolated yield in a short reaction time at room temperature . This represents an environmentally friendly approach to chemical synthesis .
Catalyst-Free Conditions
The N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions has been reported . This method provides a simple, rapid, and efficient way to protect amines, which is important due to their presence in various biologically active compounds .
Mechanism of Action
Target of Action
It’s known that boc-protected amines, like 3-n-boc-aminocyclohexanone, are commonly used in peptide synthesis .
Mode of Action
The Boc group in 3-N-Boc-aminocyclohexanone serves as a protective group for amines during chemical reactions . It prevents unwanted reactions at the amine site, allowing for selective reactions at other sites on the molecule . The Boc group can be easily introduced and removed under various conditions , making it a versatile tool in organic synthesis.
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex polyfunctional molecules, particularly in peptide chemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant .
Result of Action
The primary result of the action of 3-N-Boc-aminocyclohexanone is the protection of amines during chemical reactions, allowing for selective reactions at other sites on the molecule . This makes it an essential tool in the synthesis of complex polyfunctional molecules, particularly in peptide chemistry .
Action Environment
The action, efficacy, and stability of 3-N-Boc-aminocyclohexanone can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the introduction and removal of the Boc group . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action .
properties
IUPAC Name |
tert-butyl N-(3-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657964 | |
Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-Boc-aminocyclohexanone | |
CAS RN |
885280-38-6 | |
Record name | 1,1-Dimethylethyl N-(3-oxocyclohexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Oxo-cyclohexyl)-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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